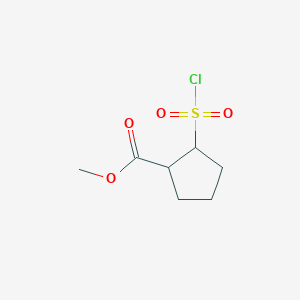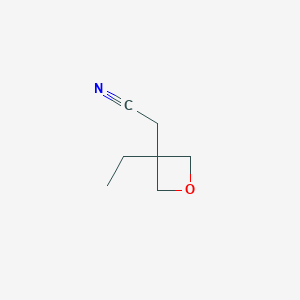![molecular formula C9H7N3 B1380452 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile CAS No. 1803591-96-9](/img/structure/B1380452.png)
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile
Vue d'ensemble
Description
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile is a chemical compound with the CAS Number: 1803591-96-9 . It has a molecular weight of 157.17 . The IUPAC name for this compound is 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile .
Molecular Structure Analysis
The InChI code for 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile is 1S/C9H7N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile include a molecular weight of 157.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . Its exact mass is 176.058577502 g/mol and its monoisotopic mass is 176.058577502 g/mol . The topological polar surface area is 66 Ų .Applications De Recherche Scientifique
Electrochemical Applications
The compound "2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile" and its derivatives demonstrate significant electrochemical behavior and applications. One study explored the electrocatalytic properties of an osmium-functionalized pyrrole monomer, similar in structure to the compound . This monomer showed promise in the electrooxidation of ascorbic acid, indicating its potential in sensing and catalytic applications (Foster et al., 2004).
Fluorescence and Sensing Applications
Derivatives of the compound have been developed as high-selective UV-vis and fluorescence "turn-on" probes. One study highlighted a derivative's ability to selectively detect Zn2+ and Cd2+ ions, respond to proton, and exhibit dual-state emission (DSE) characteristics (Gao et al., 2022). This indicates the compound's potential application in chemical sensing and optical devices.
Chemical Binding and Interaction Studies
Studies have also explored the binding behavior of related pyridine-substituted calix[4]pyrrole compounds. For instance, novel pyridine-substituted calix[4]pyrrole was synthesized and shown to interact with metal cations like Cd(II), Pb(II), and Hg(II) in acetonitrile, shedding light on the compound's potential in ion sensing and removal applications (Abbas & Chaaban, 2012).
Electrochromic and Conductive Materials
Derivatives of this compound have been studied for their electrochromic and conductive properties. For example, a study on a soluble conducting polymer based on a pyrrole derivative indicated potential applications in electrochromic devices due to its switching ability and electronic transitions (Yiĝitsoy et al., 2007).
Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized and characterized in various studies, indicating their potential as key components in chemical syntheses. For instance, a study synthesized a polycyclic pyrrole derivative which acted as a monomer for electropolymerization, forming an electrochromic conducting polymer when electrooxidized (Roznyatovskiy et al., 2010).
Mécanisme D'action
Mode of Action
As with the targets, the specific interactions this compound has with its targets, and the resulting changes it causes, are areas of ongoing research .
Biochemical Pathways
Given the lack of information on its targets and mode of action, it is challenging to predict which pathways this compound might affect .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it is soluble in some organic solvents such as methanol, ethanol, and dichloromethane . These properties could potentially influence its bioavailability.
Propriétés
IUPAC Name |
2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-12-9-6-11-4-2-8(7)9/h2,4-6,12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGCSYVFOMBTPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)


![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)





![7-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380388.png)

